Zoledronate disodium

Description

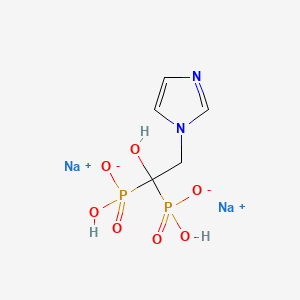

Structure

3D Structure of Parent

Properties

CAS No. |

131654-46-1 |

|---|---|

Molecular Formula |

C5H8N2Na2O7P2 |

Molecular Weight |

316.05 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate |

InChI |

InChI=1S/C5H10N2O7P2.2Na/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

OPQQEYHAVUNQNA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Other CAS No. |

131654-46-1 |

Synonyms |

2-(imidazol-1-yl)-1-hydroxyethylidene-1,1-bisphosphonic acid CGP 42'446 CGP 42446 CGP 42446A CGP-42'446 CGP-42446 CGP42'446 CGP42446 zoledronate zoledronic acid zoledronic acid anhydrous Zometa |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacology of Zoledronate Disodium: An In-depth Technical Guide

<

Abstract

Zoledronate disodium, a potent third-generation nitrogen-containing bisphosphonate, is a cornerstone in the management of various bone metabolic diseases.[1][2][3] It effectively inhibits osteoclast-mediated bone resorption, playing a crucial role in the treatment of osteoporosis, hypercalcemia of malignancy, bone metastases from solid tumors, and Paget's disease of bone.[1][2] This technical guide provides a comprehensive overview of the pharmacology of zoledronate disodium, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Zoledronate disodium's primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[4][5] This inhibition prevents the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][6] These molecules are vital for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac, which are indispensable for osteoclast function, survival, and cytoskeletal integrity.[1][6] The disruption of this process leads to osteoclast dysfunction, detachment from the bone surface, and ultimately, apoptosis, thereby reducing bone resorption.[1][4][7]

Beyond its direct effects on osteoclasts, zoledronic acid has been shown to influence other signaling pathways, including the RANKL/RANK and Wnt signaling pathways, further inhibiting osteoclast differentiation.[4][8]

Pharmacokinetics

The pharmacokinetic profile of zoledronate disodium is characterized by rapid distribution to bone and a prolonged terminal elimination half-life.[7][9]

Table 1: Pharmacokinetic Parameters of Zoledronate Disodium

| Parameter | Value | Citation |

| Administration | Intravenous Infusion | [7] |

| Plasma Protein Binding | 22% - 56% | [1][10] |

| Metabolism | Not metabolized | [1][7] |

| Elimination | Primarily renal excretion (39% ± 16% of dose excreted in urine) | [1][11] |

| Terminal Elimination Half-life (t½γ) | 146 hours | [1][7][9] |

| Cmax (4mg IV dose) | 370 ± 78.5 ng/mL | [1] |

| Tmax (4mg IV dose) | 0.317 ± 0.014 h | [1] |

| AUC (4mg IV dose) | 788 ± 181 ngh/mL | [1] |

| Cmax (5mg IV dose) | 471 ± 76.1 ng/mL | [1] |

| Tmax (5mg IV dose) | 0.368 ± 0.005 h | [1] |

| AUC (5mg IV dose) | 917 ± 226 ngh/mL | [1] |

Experimental Protocol: Pharmacokinetic Analysis

A typical clinical study to determine the pharmacokinetics of zoledronate would involve:

-

Subject Enrollment: Recruitment of healthy volunteers or patients with the target disease.

-

Drug Administration: A single intravenous infusion of a specified dose of zoledronate disodium.

-

Biological Sampling: Collection of blood and urine samples at predefined time points post-infusion.

-

Bioanalytical Method: Quantification of zoledronate concentrations in plasma and urine using a validated analytical method, such as a specific radioimmunoassay or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

-

Pharmacokinetic Modeling: Analysis of concentration-time data using non-compartmental or compartmental models to determine key pharmacokinetic parameters.[12][13]

Pharmacodynamics

The pharmacodynamic effects of zoledronate disodium are characterized by a significant and sustained reduction in bone turnover markers, reflecting its potent inhibition of osteoclast activity.[12][14]

Table 2: Effect of Zoledronate Disodium on Bone Turnover Markers

| Biomarker | Effect | Citation |

| Serum C-telopeptide (CTX) | 74% decrease | [12][14] |

| Urine N-telopeptide (NTX) | 69% decrease | [12][14] |

| Procollagen type I N-terminal propeptide (P1NP) | 56% median decrease | [15] |

| Bone-specific alkaline phosphatase (BSAP) | 30% median decrease | [15] |

Experimental Protocol: Assessment of Bone Turnover Markers

-

Study Population: Patients with osteoporosis or other bone metabolic disorders.

-

Treatment Regimen: Administration of zoledronate disodium, typically as a single annual intravenous infusion.

-

Sample Collection: Collection of serum and/or urine samples at baseline and at specified intervals post-treatment (e.g., 1, 3, 6, and 12 months).

-

Biomarker Measurement: Quantification of bone turnover markers (e.g., CTX, P1NP) using validated immunoassays.

-

Data Analysis: Comparison of post-treatment biomarker levels to baseline values to assess the magnitude and duration of the pharmacodynamic response.

Clinical Efficacy and Safety

Zoledronate disodium has demonstrated significant efficacy in the treatment of various bone disorders.[1][2]

Table 3: Clinical Indications and Efficacy of Zoledronate Disodium

| Indication | Efficacy Outcomes | Citation |

| Postmenopausal Osteoporosis | Reduction of vertebral, non-vertebral, and hip fractures; increase in bone mineral density. | [4] |

| Hypercalcemia of Malignancy | Normalization of serum calcium levels. | [1][16] |

| Bone Metastases from Solid Tumors | Reduction in skeletal-related events (SREs). | [1][2] |

| Multiple Myeloma | Reduction in SREs. | [1][2] |

| Paget's Disease of Bone | Induction of remission, characterized by normalization of serum alkaline phosphatase. | [1] |

The safety profile of zoledronate disodium is well-characterized. Common adverse events include an acute-phase reaction with flu-like symptoms, fever, and myalgia, which are typically transient.[7][16] More serious but rare adverse events include osteonecrosis of the jaw (ONJ), atypical femoral fractures, and renal impairment.[1] Careful patient selection and monitoring are essential to mitigate these risks.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zoledronic acid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Farnesyl diphosphate synthase is involved in the resistance to zoledronic acid of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zoledronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicines.org.uk [medicines.org.uk]

- 10. verification.fda.gov.ph [verification.fda.gov.ph]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetics and pharmacodynamics of zoledronic acid in cancer patients with bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of yearly zoledronic acid 5 mg on bone turnover markers and relation of PINP with fracture reduction in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoledronate Disodium and its Inhibition of Farnesyl Diphosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoledronate disodium, a potent third-generation nitrogen-containing bisphosphonate, exerts its therapeutic effects primarily through the inhibition of farnesyl diphosphate synthase (FDPS), a critical enzyme in the mevalonate pathway. This inhibition disrupts the synthesis of essential isoprenoid lipids, leading to a cascade of downstream effects, most notably the induction of osteoclast apoptosis and the modulation of various cellular processes. This technical guide provides an in-depth exploration of the zoledronate-FDPS inhibition pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular interactions and workflows.

Introduction

Zoledronic acid, in its disodium salt form, is a cornerstone in the management of various bone disorders, including osteoporosis, Paget's disease, and cancer-related bone metastases.[1] Its mechanism of action is centered on the intracellular mevalonate pathway, a vital metabolic route responsible for the production of cholesterol and isoprenoid precursors.[2] By specifically targeting and inhibiting farnesyl diphosphate synthase (FDPS), zoledronate triggers a series of cellular events that are particularly detrimental to osteoclasts, the primary cells responsible for bone resorption.[2][3] This guide will elucidate the molecular intricacies of this pathway, offering a comprehensive resource for researchers in the fields of bone biology, oncology, and drug development.

The Mevalonate Pathway and the Role of FDPS

The mevalonate pathway is a complex and highly regulated metabolic cascade that commences with the conversion of HMG-CoA to mevalonate.[4] A series of subsequent enzymatic reactions lead to the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for isoprenoid biosynthesis.[5] Farnesyl diphosphate synthase (FDPS) is a key enzyme in this pathway, catalyzing the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield farnesyl pyrophosphate (FPP).[6]

FPP is a critical branch-point metabolite, serving as a precursor for the synthesis of cholesterol, dolichol, and coenzyme Q10.[7] Furthermore, FPP is converted to geranylgeranyl pyrophosphate (GGPP) by geranylgeranyl pyrophosphate synthase (GGPPS).[6] Both FPP and GGPP are essential lipid donors for a post-translational modification process known as protein prenylation.[8]

Mechanism of Zoledronate-Mediated FDPS Inhibition

Zoledronate is a structural analog of pyrophosphate and acts as a potent inhibitor of FDPS.[1] It binds to the GPP binding site of the enzyme, effectively blocking the catalytic activity of FDPS.[2] This inhibition leads to two primary consequences:

-

Depletion of FPP and GGPP: The blockade of FDPS activity results in a significant reduction in the intracellular pools of FPP and its downstream product, GGPP.[2]

-

Accumulation of IPP: The upstream substrate of FDPS, IPP, accumulates within the cell.[9]

The depletion of FPP and GGPP is the principal driver of the downstream cellular effects of zoledronate.

Downstream Consequences of FDPS Inhibition

Inhibition of Protein Prenylation

Protein prenylation is a crucial lipid modification that involves the covalent attachment of farnesyl or geranylgeranyl moieties to conserved cysteine residues at the C-terminus of specific proteins.[8] This modification is essential for the proper membrane localization and function of a large family of small GTP-binding proteins, including Ras, Rho, and Rac.[2][5] These small GTPases are critical regulators of numerous cellular processes, such as cell signaling, cytoskeletal organization, cell proliferation, and survival.[6]

By depleting the cellular pools of FPP and GGPP, zoledronate prevents the prenylation of these small GTPases.[10] Unprenylated GTPases are unable to anchor to the cell membrane and remain inactive in the cytosol, thereby disrupting their downstream signaling pathways.[10][11]

Induction of Osteoclast Apoptosis

Osteoclasts are highly dependent on the proper functioning of small GTPases for their survival and bone-resorbing activity. The inhibition of protein prenylation by zoledronate leads to the disruption of the osteoclast cytoskeleton, loss of the ruffled border (the primary site of bone resorption), and ultimately, the induction of apoptosis (programmed cell death).[12] This targeted effect on osteoclasts is the primary mechanism behind zoledronate's potent anti-resorptive activity.

Anti-Tumor Effects

Beyond its effects on osteoclasts, the inhibition of protein prenylation by zoledronate has been shown to have direct anti-tumor effects on various cancer cell lines.[10] Disruption of Ras and other small GTPase signaling pathways can inhibit tumor cell proliferation, invasion, and angiogenesis, and induce apoptosis.[10]

Quantitative Data

The following tables summarize key quantitative data related to the activity of zoledronate disodium.

Table 1: IC50 Values for Zoledronate Inhibition of Farnesyl Diphosphate Synthase (FDPS)

| Enzyme Source | IC50 (nM) | Reference |

| Recombinant Human FDPS | 3 | [10] |

| Pseudomonas aeruginosa FDPS | 15.2 | |

| Human FPPS | ~0.5 µM (for comparison) | [7] |

Table 2: IC50 Values for Zoledronate-Induced Inhibition of Cell Viability

| Cell Line | Cell Type | IC50 | Incubation Time | Reference |

| OSRGA, ROS, MG63, SAOS2 | Osteosarcoma | 1-8 µM | Not specified | |

| PNT1-A | Normal Prostatic Epithelial | 11 µM | 5 days | |

| PC-3 | Prostate Cancer | 18 µM | 5 days | |

| LNCaP | Prostate Cancer | >20 µM | 5 days | |

| HOS-MNNG | Osteosarcoma | 4.2 µM | 3 days | |

| U2-OS | Osteosarcoma | 13.1 µM | 3 days | |

| MG63 | Osteosarcoma | 49.1 µM | 3 days |

Table 3: Effective Concentrations of Zoledronate on Cellular Processes

| Cellular Process | Cell Line/System | Effective Concentration | Effect | Reference |

| Inhibition of Rab Prenylation | J774 Macrophages | As low as 10 nM | Accumulation of unprenylated Rab proteins | [12] |

| Inhibition of Osteoclast Formation | Primary Mouse Bone Marrow | 1 µM | Significant inhibition | |

| Suppression of Osteoclast Migration | Primary Mouse Osteoclasts | 1 µM | Significant decrease | |

| Suppression of Bone Resorption | Primary Mouse Osteoclasts | 1 µM | Appreciable suppression |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Zoledronate disodium inhibits FDPS in the mevalonate pathway.

Caption: Experimental workflow for detecting unprenylated proteins.

Experimental Protocols

In Vitro Farnesyl Diphosphate Synthase (FDPS) Inhibition Assay

This protocol is a synthesized representation based on common methodologies for assessing FDPS inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of zoledronate disodium on recombinant human FDPS activity.

Materials:

-

Recombinant human FDPS

-

Zoledronate disodium

-

Geranyl pyrophosphate (GPP)

-

[1-14C]Isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a stock solution of zoledronate disodium in water and create a series of dilutions to be tested.

-

In a 96-well plate, add the assay buffer, recombinant human FDPS, and the various concentrations of zoledronate disodium.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrates, GPP and [1-14C]IPP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding an acid solution).

-

Separate the radiolabeled product (farnesyl pyrophosphate) from the unreacted [1-14C]IPP using a suitable method (e.g., organic extraction or chromatography).

-

Add a scintillation cocktail to the isolated product and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of FDPS inhibition for each zoledronate concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the zoledronate concentration and fitting the data to a dose-response curve.

Western Blotting for Unprenylated Proteins

Objective: To qualitatively or quantitatively assess the accumulation of unprenylated small GTPases (e.g., Rap1A) in cells treated with zoledronate disodium.

Materials:

-

Cell line of interest (e.g., J774 macrophages)[3]

-

Zoledronate disodium

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the unprenylated form of a small GTPase (e.g., anti-unprenylated Rap1A)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of zoledronate disodium for a specified duration (e.g., 24-72 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.[4]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the unprenylated protein overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of unprenylated protein in treated versus untreated cells.

Cell Viability Assay (MTT/XTT/CCK-8)

Objective: To determine the effect of zoledronate disodium on the viability and proliferation of a specific cell line.

Materials:

-

Cell line of interest

-

Zoledronate disodium

-

96-well plates

-

MTT, XTT, or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of zoledronate disodium.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTT, XTT, or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the zoledronate concentration to generate a dose-response curve and determine the IC50 value.

Osteoclast Functional Assays

Objective: To identify and quantify osteoclasts in culture.

Procedure:

-

Culture bone marrow-derived macrophages or RAW 264.7 cells in the presence of RANKL to induce osteoclast differentiation.

-

Treat the differentiating cells with zoledronate disodium.

-

After a set period of differentiation (e.g., 5-7 days), fix the cells.

-

Stain the cells for TRAP activity using a commercially available kit.

-

Identify TRAP-positive, multinucleated (≥3 nuclei) cells as osteoclasts and count them under a microscope.

Objective: To assess the bone-resorbing activity of osteoclasts.

Procedure:

-

Plate mature osteoclasts on bone or dentin slices.

-

Treat the osteoclasts with zoledronate disodium.

-

After an appropriate incubation period, remove the cells from the slices.

-

Stain the slices (e.g., with toluidine blue) to visualize the resorption pits.

-

Quantify the area of resorption using image analysis software.

Conclusion

Zoledronate disodium's potent inhibition of farnesyl diphosphate synthase is the central mechanism driving its therapeutic efficacy. By disrupting the mevalonate pathway and subsequently inhibiting protein prenylation, zoledronate effectively induces osteoclast apoptosis and exhibits direct anti-tumor activities. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the intricate molecular pharmacology of zoledronate and to explore its potential in novel therapeutic applications. A thorough understanding of this pathway is crucial for the continued development of targeted therapies for bone diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning and Characterization of Farnesyl Diphosphate Synthase Gene Involved in Triterpenoids Biosynthesis from Poria cocos [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

Early research on Zoledronate disodium for anti-cancer therapy

An In-depth Technical Guide to the Early Anti-Cancer Research of Zoledronate Disodium

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zoledronic acid (Zoledronate), a third-generation nitrogen-containing bisphosphonate, was initially developed and approved for the treatment of skeletal-related events in patients with bone metastases and for managing hypercalcemia of malignancy.[1][2][3][4] Its high potency in inhibiting osteoclast-mediated bone resorption established it as a cornerstone of supportive care in oncology.[5][6] However, a substantial body of early preclinical research uncovered direct and indirect anti-tumor activities, suggesting a therapeutic potential beyond the bone microenvironment.[1][6][7] This technical guide provides a comprehensive overview of the foundational in vitro and in vivo research that characterized the anti-cancer effects of zoledronic acid, detailing its core mechanism of action, experimental findings, and the methodologies employed.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target of zoledronic acid and other nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][8][9][10] FPPS inhibition disrupts the synthesis of essential isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][11] These molecules are vital for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rac.[1][9] Proper prenylation is essential for the correct subcellular localization and function of these proteins, which are key regulators of numerous cellular processes, including cell proliferation, survival, cytoskeletal organization, and trafficking.[3][9] By disrupting these functions, zoledronic acid induces cytotoxicity and apoptosis in cancer cells.[1][3][12] Zoledronic acid is recognized as one of the most potent inhibitors of FPPS.[1][8]

Caption: Zoledronic acid inhibits FPPS in the mevalonate pathway, disrupting protein prenylation and inducing apoptosis.

Preclinical In Vitro Anti-Cancer Activity

Early in vitro studies provided significant evidence for the direct anti-tumor effects of zoledronic acid across various cancer cell lines. Key observed effects include the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Cytotoxicity and Growth Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, demonstrating the dose-dependent cytotoxic effects of zoledronic acid.

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 24 hours | ~48 µM | [13][14] |

| MCF-7 | Breast Cancer | 72 hours | ~20 µM | [13][14] |

| Human Endothelial Cells | N/A (Angiogenesis Model) | Not Specified | 4.1 - 6.9 µM | [15] |

| MDA-MB-231 | Breast Cancer | 18 hours | Significant inhibition starting at 1 µM | [1] |

Experimental Protocols

Protocol 2.2.1: In Vitro Cell Viability and Proliferation Assay

This generalized protocol is based on methodologies described in early preclinical studies.[13][14]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of zoledronic acid concentrations (e.g., 1 µM to 100 µM). A vehicle control group receives only the solvent.

-

Incubation: The treated cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or XTT. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the control is calculated. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 2.2.2: Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Cells are seeded and treated with zoledronic acid as described in Protocol 2.2.1.

-

Cell Harvesting: After the incubation period, both adherent and floating cells are collected.

-

Staining: Cells are washed and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptosis/necrosis) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Preclinical In Vivo Anti-Cancer Activity

Animal models were crucial in demonstrating that the anti-tumor effects of zoledronic acid observed in vitro could be translated to a reduction in tumor burden in vivo, particularly within the bone microenvironment.

The "Vicious Cycle" of Bone Metastasis

A key concept explaining the pronounced effect of zoledronic acid on bone metastases is the interruption of the "vicious cycle". Tumor cells in the bone secrete factors, such as parathyroid hormone-related peptide (PTHrP), that stimulate osteoclasts.[16] Activated osteoclasts resorb bone, releasing a host of growth factors (e.g., TGF-β) embedded in the bone matrix. These factors, in turn, promote further tumor growth, creating a self-perpetuating cycle of tumor expansion and bone destruction.[16] By inhibiting osteoclasts, zoledronic acid breaks this cycle.

Caption: Zoledronic acid breaks the vicious cycle of bone metastasis by inhibiting osteoclasts.

Quantitative Data: Tumor Burden Reduction

| Animal Model | Cancer Type | Zoledronic Acid Dose | Outcome | Reference |

| Orthotopic Mouse Model | Mammary Carcinoma | 3 µg (single IV injection) | Prevented trabecular bone destruction; dose-dependent decrease in tumor volume in bone. | [16] |

| Nude Mouse Model | Breast Cancer (existing bone metastases) | 1.0 µ g/day for 10 days | Reduced bone lesion area. | [16] |

| SCID Mouse Xenograft | Multiple Myeloma (INA-6 cells) | Clinically relevant dose | Significant prolongation of survival; induced extensive apoptosis in tumors. | [7] |

| src(-/-) Mice (defective osteoclasts) | B16 Melanoma | Not specified | 88% decrease in tumor growth in bone compared to vehicle. | [17] |

| Orthotopic Xenograft Mouse Model | Oral Squamous Cell Carcinoma | Not specified | Reduced tumor growth and bone loss. | [18] |

Experimental Protocols

Protocol 3.3.1: Murine Model of Bone Metastasis

This protocol is a generalized representation of methods used in early in vivo studies.[16][17]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies with human cancer cells.

-

Tumor Cell Inoculation: A suspension of cancer cells (e.g., MDA-MB-231 for breast cancer) is injected into the animals. Common routes to establish bone metastases include intracardiac or intra-tibial injection.

-

Treatment Regimen: Once tumors are established (verified by imaging), mice are randomized into treatment and control groups. The treatment group receives zoledronic acid (e.g., 100 µg/kg, subcutaneously, twice weekly), while the control group receives a vehicle (e.g., saline).

-

Monitoring Tumor Growth: Tumor progression and bone destruction are monitored over time using methods like bioluminescent imaging, X-ray, or micro-CT scans.[18]

-

Endpoint Analysis: At the end of the study, animals are euthanized. Tumors and bones are harvested for histological analysis (to assess tumor area) and immunohistochemistry (to measure markers of proliferation and apoptosis).

Additional Anti-Cancer Mechanisms

Beyond direct cytotoxicity and breaking the vicious cycle in bone, early research identified other important anti-tumor mechanisms of zoledronic acid.

Anti-Angiogenic Effects

Zoledronic acid was shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels essential for tumor growth.[15][19]

-

In Vitro: It inhibits the proliferation of human endothelial cells stimulated by growth factors like bFGF and VEGF, with IC50 values ranging from 4.1 to 6.9 µM.[15] It also reduces endothelial cell adhesion, migration, and vessel sprouting in aortic ring assays.[15]

-

In Vivo: In mice, zoledronic acid potently inhibited angiogenesis induced by bFGF-impregnated implants with an ED50 (effective dose) of 3 µg/kg.[15]

Immunomodulatory Effects

Zoledronic acid can modulate both innate and adaptive immune responses.

-

γδ T Cells: It sensitizes tumor cells to be killed by γδ T cells.[1] The inhibition of FPPS leads to an intracellular accumulation of isopentenyl pyrophosphate (IPP), which is a potent activator of Vγ9Vδ2 T cells, a subset of γδ T cells with strong anti-tumor activity.[20]

-

Regulatory T Cells (Tregs): In vitro studies showed that zoledronic acid can inhibit the expansion, migration, and immunosuppressive function of Treg cells, which are known to suppress anti-tumor immunity.[21]

Synergistic Activity with Other Cancer Therapies

Early research also explored the potential of combining zoledronic acid with conventional cancer treatments. In vitro studies demonstrated synergistic cytotoxic effects when zoledronic acid was combined with radiation therapy on MCF-7 breast cancer cells.[13][14] Preclinical data also suggested potential additive or synergistic effects when combined with various chemotherapy agents, an area that has been explored in subsequent clinical trials.[1][22][23]

Caption: A typical workflow for the preclinical evaluation of zoledronic acid's anti-cancer properties.

Conclusion

The early, foundational research on zoledronic acid successfully established its identity as more than just an anti-resorptive agent. A robust collection of preclinical data demonstrated its multifaceted anti-cancer properties, including direct cytotoxicity through FPPS inhibition, disruption of the bone metastasis microenvironment, anti-angiogenic activity, and favorable modulation of the anti-tumor immune response. These pivotal findings provided a strong scientific rationale for the numerous clinical trials that subsequently investigated the role of zoledronic acid as a direct anti-tumor agent in the adjuvant and metastatic settings for various cancers.[1][6][24]

References

- 1. The anti-tumour effects of zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zoledronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can we consider zoledronic acid a new antitumor agent? Recent evidence in clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bisphosphonate zoledronic acid has antimyeloma activity in vivo by inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Farnesyl diphosphate synthase is involved in the resistance to zoledronic acid of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dosing of zoledronic acid with its anti-tumor effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel antiangiogenic effects of the bisphosphonate compound zoledronic acid [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical studies with zoledronic acid and other bisphosphonates: impact on the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The bisphosphonate zoledronic acid decreases tumor growth in bone in mice with defective osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ovid.com [ovid.com]

- 21. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 22. Zoledronate in combination with chemotherapy and surgery to treat osteosarcoma (OS2006): a randomised, multicentre, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An evaluation of the combination effect of zoledronate and chemotherapeutic agents in canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Non-Skeletal Effects of Zoledronate Disodium: A Technical Guide

Zoledronate disodium, a potent third-generation nitrogen-containing bisphosphonate, is a well-established therapeutic agent for the management of skeletal-related events in patients with bone metastases and for the treatment of osteoporosis.[1][2][3] Beyond its primary effects on bone resorption, a substantial body of preclinical evidence has illuminated a range of non-skeletal activities, positioning it as a molecule of interest for broader oncological and immunomodulatory applications.[1][4][5] This technical guide provides an in-depth overview of the preclinical, non-skeletal effects of zoledronate disodium, with a focus on its anti-tumor, anti-angiogenic, and immunomodulatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-Tumor Effects

Preclinical studies have consistently demonstrated the direct and indirect anti-tumor effects of zoledronate disodium across various cancer types, including breast, prostate, and lung cancer, as well as multiple myeloma.[1][5] These effects are mediated through the inhibition of tumor cell proliferation, induction of apoptosis, and disruption of the tumor microenvironment.[1][4]

Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

Zoledronate disodium exerts a direct cytotoxic effect on cancer cells by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4] This inhibition leads to a depletion of downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[1] Disruption of these signaling pathways ultimately results in cell cycle arrest and apoptosis.[1][6]

Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of Zoledronate Disodium

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| Human Fibrosarcoma | Fibrosarcoma | Not Specified | Inhibition of proliferation, cell cycle arrest (S/G2/M), induction of apoptosis | [1] |

| Oral Carcinoma | Oral Carcinoma | 10 - 100 | Induction of apoptosis via activation of caspase-3, -8, and -9 | [1] |

| MDA-MB-436, CG5 | Breast Cancer | 0.31 - 160 | Time- and concentration-dependent decrease in viability | [7] |

| Multiple Myeloma | Multiple Myeloma | Not Specified | Synergistic apoptosis with dexamethasone | [5] |

| Breast Cancer Cells | Breast Cancer | 50 - 100 | Inhibition of cell proliferation | [8] |

Experimental Protocol: In Vitro Cell Viability Assay

A common method to assess the anti-proliferative effects of zoledronate disodium is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of zoledronate disodium (e.g., 1 to 100 µM). Control wells receive medium without the drug.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Anti-Angiogenic Effects

Zoledronate disodium has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][9] Its anti-angiogenic properties are attributed to its direct effects on endothelial cells and its ability to modulate the expression of pro-angiogenic factors.

Table 2: Anti-Angiogenic Effects of Zoledronate Disodium in Preclinical Models

| Model System | Assay | Zoledronate Disodium Concentration/Dose | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | IC₅₀: 4.1 µM (FCS-stimulated), 4.2 µM (bFGF-stimulated), 6.9 µM (VEGF-stimulated) | Inhibition of proliferation | [9] |

| HUVECs | Tube Formation Assay | 0.31 - 160 µM | Inhibition of tubule formation | [7] |

| Cultured Aortic Rings | Vessel Sprouting Assay | Not Specified | Reduction in vessel sprouting | [9] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis Assay | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Dose-dependent anti-angiogenic effects | [9][10] |

| Mice with bFGF-impregnated implants | In Vivo Angiogenesis | ED₅₀: 3 µg/kg s.c. | Inhibition of bFGF-induced angiogenesis | [9] |

| Athymic Nude Mice with CG5 Xenografts | In Vivo Angiogenesis | 20 µ g/mouse (3 times/week for 3 weeks) | Inhibition of neo-angiogenesis | [7] |

Experimental Protocol: Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.8°C with 60% humidity.

-

Window Creation: On day 3 of incubation, a small window is made in the shell to expose the CAM.

-

Pellet Application: On day 4, a sterile filter paper disc or a pellet containing a specific concentration of zoledronate disodium is placed on the CAM. A control group receives a pellet without the drug.

-

Incubation and Observation: The eggs are returned to the incubator. After a set period (e.g., 4 days), the CAM is examined under a stereomicroscope.

-

Quantification: The anti-angiogenic effect is quantified by measuring the avascular zone around the pellet or by counting the number of blood vessels within a defined area.

Immunomodulatory Effects

Zoledronate disodium has demonstrated significant immunomodulatory properties, particularly through its activation of γδ T cells, a subset of T cells that play a role in anti-tumor immunity.[1][11]

Activation of γδ T Cells

The inhibition of the mevalonate pathway by zoledronate disodium leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP).[11][12] IPP is a phosphoantigen that can be recognized by the T-cell receptor of Vγ9Vδ2 T cells, a major subset of human γδ T cells, leading to their activation and expansion.[11][12] Activated γδ T cells can then exert cytotoxic activity against tumor cells.[1]

Table 3: Immunomodulatory Effects of Zoledronate Disodium on γδ T Cells

| Study Type | Model System | Zoledronate Disodium Treatment | Observed Effect | Reference |

| In Vitro | Human Peripheral Blood Mononuclear Cells (PBMCs) from normal and multiple myeloma patients | Zoledronate disodium + IL-2 | 298-768 fold increase in γδ T cell number after 14 days; production of IFN-γ; direct anti-myeloma activity | [1] |

| In Vivo | Disease-free breast cancer patients | Single dose of zoledronate disodium | Activation of γδ T cells | [1] |

| In Vivo | Early breast cancer patients | Single dose of zoledronate disodium | Significant decrease in Naïve Vδ2 T lymphocytes after 180 days; progressive decrease of Central Memory subset | [11] |

Experimental Protocol: In Vitro γδ T Cell Expansion Assay

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood or patient samples using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Zoledronate disodium (e.g., 1-5 µM) and interleukin-2 (IL-2; e.g., 100 IU/mL) are added to the culture.

-

Incubation: The cells are incubated for a period of 7 to 14 days.

-

Flow Cytometry Analysis: The expansion of γδ T cells is assessed by flow cytometry using antibodies against specific cell surface markers (e.g., CD3, TCR Vδ2). The percentage and absolute number of γδ T cells are determined.

Signaling Pathways and Visualizations

The non-skeletal effects of zoledronate disodium are underpinned by its modulation of key intracellular signaling pathways.

Mevalonate Pathway Inhibition

The primary mechanism of action of zoledronate disodium is the inhibition of FPPS in the mevalonate pathway. This disrupts the synthesis of FPP and GGPP, leading to downstream effects on protein prenylation and signaling.

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating the anti-tumor efficacy of zoledronate disodium in a mouse model.

Conclusion

The preclinical data robustly support the multifaceted, non-skeletal effects of zoledronate disodium. Its ability to directly inhibit tumor cell growth, suppress angiogenesis, and modulate the immune system provides a strong rationale for its investigation beyond bone-related pathologies. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile molecule. Future preclinical studies should continue to investigate optimal dosing strategies, combination therapies, and the intricate molecular mechanisms underlying its diverse biological activities.

References

- 1. The anti-tumour effects of zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic Activity of Zoledronic Acid and Denosumab | Anticancer Research [ar.iiarjournals.org]

- 3. Preclinical pharmacology of zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the in vitro and in vivo antiangiogenic effects of denosumab and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel antiangiogenic effects of the bisphosphonate compound zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Antiangiogenic Properties of Zoledronic Acid by Using Chorioallantoic Membrane Model | Semantic Scholar [semanticscholar.org]

- 11. In vivo effects of zoledronic acid on peripheral γδ T lymphocytes in early breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Immune Modulation Properties of Zoledronic Acid on TcRγδ T-Lymphocytes After TcRαβ/CD19-Depleted Haploidentical Stem Cell Transplantation: An analysis on 46 Pediatric Patients Affected by Acute Leukemia [frontiersin.org]

Zoledronate Disodium's Impact on Angiogenesis: A Technical Guide

Executive Summary: Zoledronate disodium, a potent nitrogen-containing bisphosphonate, is widely utilized for treating bone-related pathologies. Beyond its established role in inhibiting osteoclast-mediated bone resorption, a substantial body of preclinical and clinical evidence reveals its significant anti-angiogenic properties. This document provides an in-depth analysis of the molecular mechanisms through which zoledronate impacts angiogenesis, its effects on endothelial cells, and the key signaling pathways involved. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and complex biological interactions are visualized through signaling pathway diagrams for researchers, scientists, and drug development professionals.

Introduction: Zoledronate and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1] Zoledronic acid (ZA), a third-generation bisphosphonate, has demonstrated potent anti-angiogenic activity, suggesting its therapeutic potential could extend beyond bone-related diseases.[2][3] This activity is attributed to both direct effects on endothelial cells and indirect mechanisms involving the modulation of the tumor microenvironment.[1][3]

Core Mechanism: Mevalonate Pathway Inhibition

The primary molecular target of nitrogen-containing bisphosphonates like zoledronate is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway.[4][5][6] FPPS is crucial for the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These isoprenoid lipids are essential for the post-translational prenylation of small GTP-binding proteins such as Ras, Rho, and Rac.[6][7][8] Prenylation anchors these proteins to the cell membrane, a prerequisite for their activation and function in critical cellular processes.[6][7] By inhibiting FPPS, zoledronate prevents the prenylation of these small GTPases, leading to their cytosolic accumulation and inactivation, which in turn disrupts downstream signaling cascades vital for endothelial cell function and survival.[7][9]

Direct Effects on Endothelial Cells

Zoledronate exerts multiple direct inhibitory effects on endothelial cells, which are fundamental to the angiogenic process.

-

Inhibition of Proliferation and Survival: Zoledronate dose-dependently inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and can induce apoptosis.[2][10][11] This is achieved by disrupting key survival signals. For instance, zoledronate inhibits the sustained phosphorylation of Protein Kinase B (PKB/Akt) and Focal Adhesion Kinase (FAK), sensitizing endothelial cells to TNF-induced programmed cell death.[7][12]

-

Impairment of Adhesion and Migration: Endothelial cell adhesion and migration are critical for the formation of new vessels. Zoledronate has been shown to inhibit HUVEC adhesion, particularly that mediated by αvβ3 integrin, and block cell migration.[7][12] These effects are linked to the disruption of focal adhesions and the actin cytoskeleton.[12]

-

Inhibition of Tube Formation: The ability of endothelial cells to form capillary-like structures is a hallmark of angiogenesis. In vitro studies consistently show that zoledronate inhibits HUVEC tubule formation on Matrigel.[11][13]

Modulation of Key Signaling Pathways

The anti-angiogenic effects of zoledronate stem from its ability to disrupt multiple prenylation-dependent signaling pathways.[7] The inactivation of Ras and Rho GTPases leads to the downstream suppression of several kinases essential for endothelial cell function.[7][14]

-

Ras/MAPK Pathway: Inhibition of Ras prenylation affects the Ras-Raf-MEK-ERK cascade (MAPK pathway).[7] Zoledronate has been shown to inhibit the phosphorylation of ERK1/2, a key step in this pathway that regulates cell proliferation and survival.[7][15]

-

Rho/ROCK Pathway: The RhoA GTPase is a critical regulator of the actin cytoskeleton. By preventing RhoA's translocation to the cell membrane, zoledronate inhibits its downstream effector, ROCK, which is essential for actin stress fiber formation and cell migration.[7][14]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival. Zoledronate suppresses the phosphorylation, and thus the activity, of PKB/Akt, making endothelial cells more susceptible to apoptosis.[7][12]

-

SDF-1/CXCR4 Pathway: Zoledronate can disrupt the crosstalk between pre-osteoclasts and endothelial cells by inhibiting the SDF-1/CXCR4 signaling axis, which is crucial for the recruitment of endothelial progenitor cells (EPCs) and subsequent angiogenesis.[16][17]

References

- 1. Antiangiogenic effects of zoledronate on cancer neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antiangiogenic effects of the bisphosphonate compound zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-tumour effects of zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrogen-containing bisphosphonates can inhibit angiogenesis in vivo without the involvement of farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zoledronate suppressed angiogenesis and osteogenesis by inhibiting osteoclasts formation and secretion of PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyl diphosphate synthase is involved in the resistance to zoledronic acid of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zoledronate inhibits endothelial cell adhesion, migration and survival through the suppression of multiple, prenylation-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of nitrogen-containing bisphosphonates, alendronate and zoledronate, on PDLSCs-induced angiogenesis - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Influence of zoledronic acid on proliferation, migration, and apoptosis of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchportal.lih.lu [researchportal.lih.lu]

- 13. Evaluation of the in vitro and in vivo antiangiogenic effects of denosumab and zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Zoledronate attenuates angiogenic effects of angiotensin II-stimulated endothelial progenitor cells via RhoA and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zoledronate interrupts pre-osteoclast-induced angiogenesis via SDF-1/CXCR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zoledronate interrupts pre-osteoclast-induced angiogenesis via SDF-1/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Chemical Properties of Zoledronate Disodium

This technical guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and mechanism of action of zoledronate disodium, a potent third-generation bisphosphonate.

Discovery and Development

Zoledronic acid, the active component of zoledronate disodium, was first patented in 1986.[1] It was developed by Novartis Pharma AG and received its first approval in Canada in January 2000.[2] The United States Food and Drug Administration (FDA) approved it for medical use in 2001.[1] Zoledronic acid is on the World Health Organization's List of Essential Medicines.[1]

Marketed under brand names such as Zometa and Reclast, zoledronic acid is used to treat a variety of bone-related conditions.[3][4] These include osteoporosis in men and postmenopausal women, glucocorticoid-induced osteoporosis, Paget's disease of the bone, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors.[5][6][7] The intravenous administration of zoledronic acid offers an advantage for patients who have intolerance or contraindications to oral bisphosphonates.[6]

Chemical Properties of Zoledronate Disodium

Zoledronate disodium is the disodium salt of zoledronic acid.[8] As a third-generation bisphosphonate, it contains a nitrogen atom in its side chain, which significantly enhances its potency compared to earlier generations of bisphosphonates.[5][9]

| Property | Value | Source |

| IUPAC Name | disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate | [10] |

| Molecular Formula | C₅H₁₆N₂Na₂O₁₁P₂ | [10][11] |

| Molecular Weight | 388.11 g/mol | [10][11] |

| CAS Number | 165800-07-7 (disodium hydrate) | [10][11] |

| Appearance | White Crystalline Powder | [12] |

| Solubility | Highly water-soluble | [11] |

| Melting Point | 305-307°C | [12] |

| Storage | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Protect from moisture. | [11] |

Synthesis of Zoledronic Acid

The synthesis of zoledronic acid typically involves the reaction of key starting materials such as 1-H-imidazole or imidazole-1-acetic acid with phosphorus-containing reagents.[13] A common method involves the phosphonation of imidazole-1-acetic acid with phosphorous acid and a halophosphorous compound like phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis.[14][15]

The following diagram illustrates a general workflow for the synthesis of zoledronic acid.

Mechanism of Action

Zoledronic acid is a potent inhibitor of osteoclast-mediated bone resorption.[3] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][16]

The mevalonate pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These molecules are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for the function and survival of osteoclasts.[3][5]

By inhibiting FPPS, zoledronic acid prevents the synthesis of FPP and GGPP.[16] This disruption of the mevalonate pathway leads to the inhibition of osteoclast activity, detachment of osteoclasts from the bone matrix, and induction of osteoclast apoptosis (programmed cell death).[3][5][8]

The following diagram illustrates the signaling pathway inhibited by zoledronic acid.

Experimental Protocols

General Synthesis of Zoledronic Acid

This protocol is a generalized representation based on common methods described in the patent literature.[15][17]

Materials:

-

Imidazole-1-acetic acid

-

Phosphorous acid

-

Phosphorus trichloride or phosphorus oxychloride

-

Solvent (e.g., propylene carbonate, PEG 400) or solvent-free conditions

-

Water or hydrochloric acid solution for hydrolysis

-

Ethanol for crystallization

Procedure:

-

To a suitable reactor, add the solvent (if applicable) and phosphorous acid.

-

Add imidazole-1-acetic acid to the mixture and stir until suspended or dissolved, maintaining a temperature of approximately 40-50°C.

-

Slowly add phosphorus trichloride or phosphorus oxychloride to the reaction mixture.

-

Heat the mixture to 60-90°C and maintain for 2-4 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and slowly add water or a hydrochloric acid solution to induce hydrolysis. This step may generate hydrogen chloride gas and should be performed in a well-ventilated fume hood.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis.

-

Cool the aqueous solution and add ethanol to precipitate the zoledronic acid.

-

Stir the suspension at a reduced temperature (e.g., 5°C) for several hours to maximize crystallization.

-

Filter the precipitate, wash with ethanol, and dry under vacuum to obtain the final product.

In Vitro Osteoclast Apoptosis Assay

This protocol outlines a general method to assess the effect of zoledronate disodium on osteoclast apoptosis.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages)

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

Zoledronate disodium solutions of varying concentrations

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture osteoclast precursor cells in the presence of M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).

-

Plate the BMMs in multi-well plates and culture with M-CSF and RANKL for 4-6 days to induce differentiation into mature osteoclasts.

-

Treat the mature osteoclasts with varying concentrations of zoledronate disodium for a specified period (e.g., 24-48 hours).

-

At the end of the treatment period, harvest the cells.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

-

Compare the percentage of apoptotic cells in the zoledronate-treated groups to the untreated control group to determine the dose-dependent effect on osteoclast apoptosis.

References

- 1. Zoledronic acid - Wikipedia [en.wikipedia.org]

- 2. Pharmaceutical Insights: Zoledronic Acid's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 4. Zoledronate (zoledronic acid) - drug treatment for osteoporosis [theros.org.uk]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Zoledronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 10. Zoledronate disodium hydrate | C5H16N2Na2O11P2 | CID 23649597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Zoledronate Disodium Tetrahydrate - LKT Labs [lktlabs.com]

- 13. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]

- 14. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]

- 15. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]

- 16. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 17. ZOLEDRONIC ACID CRYSTAL FORMS, ZOLEDRONATE SODIUM SALT CRYSTAL FORMS, AMORPHOUS ZOLEDRONATE SODIUM SALT, AND PROCESSES FOR THEIR PREPARATION - Patent 1567533 [data.epo.org]

Methodological & Application

Application Notes: Preparation and Use of Zoledronate Disodium in Cell Culture

Introduction

Zoledronate, a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2] Its disodium salt form is often used in research settings for its enhanced solubility. The primary mechanism of action involves the inhibition of farnesyl diphosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[3][4] This disruption prevents the post-translational prenylation of small GTP-binding proteins, such as Ras, which are crucial for various cellular functions including cytoskeletal integrity, cell signaling, and survival.[2][5] In osteoclasts, this leads to apoptosis and a reduction in bone resorption.[3][6] Zoledronate also exhibits direct anti-tumor effects, including inhibition of proliferation, angiogenesis, and induction of apoptosis in various cancer cell lines.[2][3][6]

These notes provide detailed protocols for the preparation and application of Zoledronate disodium for in vitro cell culture experiments, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physicochemical Properties of Zoledronate Disodium Hydrate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 165800-07-7 (disodium hydrate/tetrahydrate) | [1][7] |

| Molecular Formula | C₅H₁₆N₂Na₂O₁₁P₂ (tetrahydrate) | [1] |

| Molecular Weight | 388.11 g/mol (tetrahydrate) | [1] |

| Appearance | Crystalline solid |[3] |

Table 2: Solubility and Storage of Zoledronate Disodium

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvents | Water (sparingly), PBS (pH 7.2), sterile double-distilled water (ddH₂O). | [3][5][7] |

| Stock Solution Preparation | Dissolve in sterile PBS or water. Adjust pH to ~7.4 with NaOH if needed. | [3][8] |

| Powder Storage | Short-term: Room Temperature. Long-term: 4°C or -20°C. | [1][7] |

| Stock Solution Storage | Aliquot and store at -20°C (for months) or -80°C (for up to a year). Avoid repeated freeze-thaw cycles. |[1][3][5] |

Table 3: Recommended Working Concentrations for In Vitro Experiments

| Cell Type / Application | Effective Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Murine Osteoclast Precursors | 1 µM - 10 µM | Inhibition of osteoclast formation, adhesion, migration, and bone resorption. | [8][9] |

| Human Osteoblasts | 0.1 nM - 10 µM | Enhanced metabolic activity (osteocalcin, alkaline phosphatase). | [10] |

| Human Osteoblasts | > 0.1 µM | Reduced cell proliferation and induced apoptosis at higher concentrations. | [10] |

| MCF-7 Human Breast Cancer Cells | 10 µM - 100 µM | Reduction in cell viability. | [11][12] |

| Human Pancreatic Cancer Cells | 10 µM - 50 µM | IC₅₀ for growth inhibition. | [5] |

| RAW264.7 Murine Macrophages | 1 µM | Optimal concentration to inhibit osteoclast differentiation without affecting proliferation. | [13] |

| Osteocyte-like MLO-Y4 Cells | 0.1 µM - 1 µM | Increased RANKL and sclerostin mRNA expression. |[6][14] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Zoledronate Disodium Stock Solution

This protocol describes the preparation of a sterile stock solution for use in cell culture.

Materials:

-

Zoledronate disodium salt (hydrate form)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile 0.1 M Sodium Hydroxide (NaOH) solution (optional, for pH adjustment)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weighing: On a calibrated analytical balance, carefully weigh the desired amount of Zoledronate disodium powder. For 10 mL of a 10 mM stock solution of the tetrahydrate form (MW 388.11), you would need 38.81 mg.

-

Dissolution: Transfer the powder to a sterile conical tube. Add a portion (e.g., 8 mL) of sterile PBS (pH 7.2). Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution if necessary.[12]

-

pH Adjustment (if required): Check the pH of the solution. If the powder was acidic (Zoledronic Acid) rather than the disodium salt, the solution may be acidic. Slowly add sterile 0.1 M NaOH dropwise while monitoring the pH until it reaches a physiological range of 7.2-7.4.[8] This step is crucial as acidic media can be toxic to cells. For the disodium salt, this step is typically not necessary but is good practice to verify.

-

Final Volume Adjustment: Add sterile PBS to reach the final desired volume (e.g., 10 mL).

-

Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][5] This prevents contamination and degradation from repeated freeze-thaw cycles.

Protocol 2: Cell Viability Measurement using MTT Assay

This protocol provides a method for assessing the cytotoxic effects of Zoledronate disodium on an adherent cancer cell line (e.g., MCF-7).[5][11]

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile 96-well cell culture plates

-

Zoledronate disodium stock solution (prepared as in Protocol 1)

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in sterile PBS)

-

MTT Solvent (e.g., 0.04 N HCl in isopropanol or Dimethyl Sulfoxide - DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[5]

-

Treatment Preparation: Prepare serial dilutions of Zoledronate disodium in complete culture medium from your stock solution. For example, to test a range of 1 µM to 100 µM, you would dilute the 10 mM stock accordingly. Include a "vehicle control" of medium with the highest concentration of the solvent used for dilution (e.g., PBS) and a "medium only" control.

-

Cell Treatment: After overnight incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared Zoledronate dilutions or control media to the respective wells.

-

Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5] Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-620 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which are considered 100% viable). Plot the percentage of viability against the Zoledronate concentration to determine the IC₅₀ value.

Mandatory Visualizations

Caption: Zoledronate inhibits FPP synthase, disrupting protein prenylation and inducing apoptosis.

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

References

- 1. medkoo.com [medkoo.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. usbio.net [usbio.net]

- 8. Minimally effective concentration of zoledronic acid to suppress osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dose-dependent metabolic effect of zoledronate on primary human osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro synergistic cytoreductive effects of zoledronic acid and radiation on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibition Effect of Zoledronate on the Osteoclast Differentiation of RAW264.7 Induced by Titanium Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TRAP Staining of Osteoclasts Treated with Zoledronate Disodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tartrate-Resistant Acid Phosphatase (TRAP) staining for the assessment of osteoclast activity following treatment with Zoledronate disodium. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated biological pathways and workflows.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption. Their activity is a critical factor in bone homeostasis and is implicated in various bone diseases, including osteoporosis and bone metastases. Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme expressed at high levels in activated osteoclasts, making it a reliable marker for their identification and quantification.

Zoledronate disodium, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent that inhibits osteoclast-mediated bone resorption.[1][2] It primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the prenylation of small GTPases essential for osteoclast function and survival.[1] Zoledronate has been shown to suppress osteoclast differentiation, induce apoptosis in mature osteoclasts, and disrupt the formation of the actin cytoskeleton necessary for bone resorption.[1][3][4]

The TRAP staining method serves as a robust in vitro assay to evaluate the efficacy of compounds like Zoledronate disodium in modulating osteoclast formation and activity. This protocol is applicable for screening potential anti-resorptive agents and for detailed mechanistic studies in bone biology and drug development.

Signaling Pathway of Zoledronate Action in Osteoclasts

Zoledronate disodium primarily interferes with the RANKL/RANK signaling pathway, which is central to osteoclast differentiation and activation.[1] Binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade involving key transcription factors like NF-κB and activator protein-1 (AP-1), which is formed by c-Fos and c-Jun.[3][4] This cascade upregulates the expression of osteoclast-specific genes, including TRAP (encoded by the ACP5 gene), Cathepsin K, and DC-STAMP.[1][3] Zoledronate has been shown to inhibit the activation of NF-κB and the JNK (c-Jun N-terminal kinase) signaling pathways, thereby suppressing the expression of these critical osteoclastogenic factors.[2][3][4]

Experimental Protocols

This section provides detailed protocols for the in vitro generation of osteoclasts and subsequent TRAP staining to assess the effects of Zoledronate disodium.

In Vitro Osteoclast Generation

Osteoclasts can be generated from various precursor cells, with the murine macrophage cell line RAW264.7 being a common and convenient model.[5][6] Alternatively, primary bone marrow-derived macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs) can be used for more physiologically relevant studies.[7][8]

Protocol for Osteoclast Differentiation from RAW264.7 Cells:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Stimulation: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

-

Zoledronate Treatment: Concurrently with RANKL stimulation, add Zoledronate disodium at desired concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (e.g., PBS or culture medium).

-

Culture Maintenance: Replace the medium with fresh medium containing RANKL and Zoledronate every 2-3 days.

-

Osteoclast Formation: Culture the cells for 5-7 days until large, multinucleated osteoclasts are visible in the RANKL-only treated wells.

TRAP Staining Protocol

This protocol is adapted from standard procedures for identifying TRAP-positive osteoclasts.[9][10]

-

Cell Fixation:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 200 µL of Phosphate-Buffered Saline (PBS).

-

Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare the TRAP staining solution. A common formulation consists of a buffer (e.g., 0.1 M sodium acetate, pH 5.0) containing a substrate (e.g., Naphthol AS-BI phosphate) and a colorimetric agent (e.g., Fast Red Violet LB salt) in the presence of tartrate.[9][11] Commercially available kits are also widely used and recommended for consistency.[12][13]

-

Add 100 µL of the TRAP staining solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, or until a visible red/purple color develops in the osteoclasts. Monitor the color development under a microscope.

-

-

Washing and Imaging:

-

Aspirate the staining solution and wash the wells gently with deionized water.

-

Allow the wells to air dry.

-

Visualize and capture images of the stained cells using a light microscope. TRAP-positive osteoclasts will appear as red/purple, multinucleated cells (≥3 nuclei).

-

Experimental Workflow